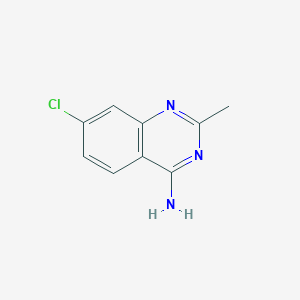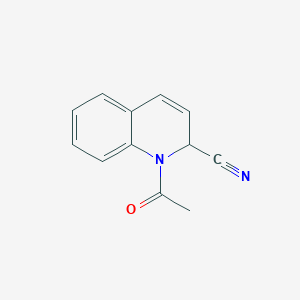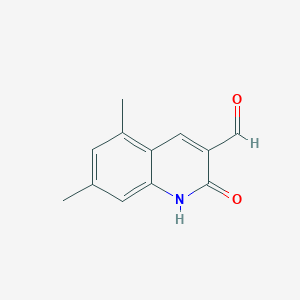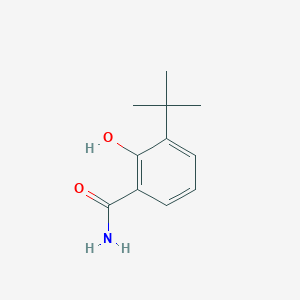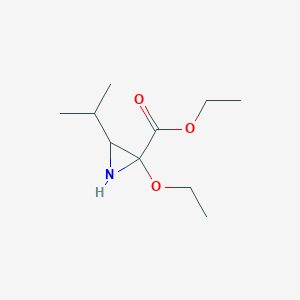![molecular formula C12H10N2O B11901215 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-63-2](/img/structure/B11901215.png)
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5’-position of the bipyridine structure. Bipyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid
Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
2,2’-Bipyridine: Known for its strong coordination with metal ions, forming stable complexes used in catalysis and materials science.
4,4’-Bipyridine: Often used in the synthesis of viologens, which are compounds with good electrochemical properties.
The uniqueness of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes .
Properties
CAS No. |
1346686-63-2 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI Key |
GQQGFKLMHBUXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


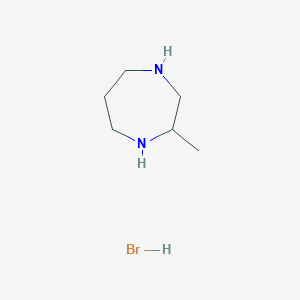
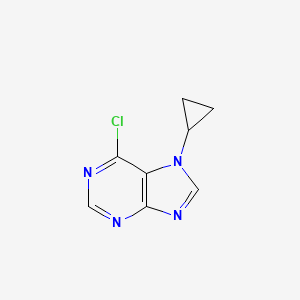
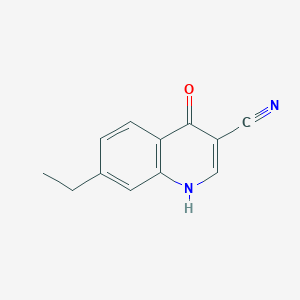
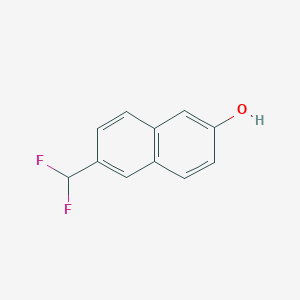
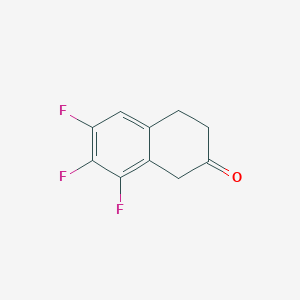
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
